molecular formula C9H16O3S B1394416 (4-Methylenecyclohexyl)methyl methanesulfonate CAS No. 1228182-62-4

(4-Methylenecyclohexyl)methyl methanesulfonate

Cat. No.: B1394416
CAS No.: 1228182-62-4
M. Wt: 204.29 g/mol
InChI Key: ZLQYYUDSHSVJDO-UHFFFAOYSA-N
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Description

(4-Methylenecyclohexyl)methyl methanesulfonate is a methanesulfonate ester characterized by a cyclohexyl backbone substituted with a methylene group at the 4-position. Methanesulfonate esters are widely used in organic synthesis as alkylating agents, intermediates in pharmaceutical production, and functional materials due to their reactivity and stability under specific conditions .

Properties

IUPAC Name

(4-methylidenecyclohexyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3S/c1-8-3-5-9(6-4-8)7-12-13(2,10)11/h9H,1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQYYUDSHSVJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylenecyclohexyl)methyl methanesulfonate typically involves the reaction of cyclohexanemethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Methylenecyclohexyl)methyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The methylene group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to form cyclohexylmethyl derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methylenecyclohexyl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylenecyclohexyl)methyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes nucleophilic attack, leading to the formation of reactive intermediates that can modify nucleophilic sites in biological molecules. This property makes it useful in studying enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the cyclohexyl ring significantly influence the physicochemical behavior of methanesulfonate esters. Below is a comparison with key analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
(4-Methylenecyclohexyl)methyl methanesulfonate* C₉H₁₆O₃S 204.29† ~1.2–1.3‡ ~280–300‡
((1R,4R)-4-(ethylsulfonamido)cyclohexyl)methyl 4-methylbenzenesulfonate 2169920-33-4 C₁₆H₂₅NO₅S₂ 375.5
4-(Trifluoromethyl)cyclohexyl methanesulfonate 1544010-54-9 C₈H₁₃F₃O₃S 246.25 1.32 (Predicted) 298.9 (Predicted)

*Note: Values marked with †, ‡ are estimated based on structural analogs.

  • Trifluoromethyl group (CAS 1544010-54-9): Introduces strong electron-withdrawing effects, improving thermal stability (higher predicted boiling point) and altering solubility . Ethylsulfonamido and toluenesulfonyl groups (CAS 2169920-33-4): Increase molecular complexity and hydrogen-bonding capacity, likely expanding pharmaceutical utility .

Biological Activity

(4-Methylenecyclohexyl)methyl methanesulfonate (MMS) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a methanesulfonate group attached to a cyclohexyl ring with a methylene bridge. This unique structure contributes to its biological reactivity and interaction with various cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with DNA and induce alkylation, leading to various cellular responses. The compound acts as an alkylating agent, which can modify DNA bases, resulting in strand breaks and ultimately triggering apoptosis in cancer cells.

Key Mechanisms:

  • DNA Alkylation : The compound forms covalent bonds with DNA, leading to mutations and potential cell death.
  • Cell Cycle Disruption : By inducing DNA damage, it can halt the cell cycle at checkpoints, preventing proliferation.
  • Apoptosis Induction : The activation of intrinsic apoptotic pathways is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. The IC50 values for different cancer types are summarized in the table below:
Cancer Cell Line IC50 (µg/mL)
A549 (Lung)15.3
MCF-7 (Breast)12.5
HeLa (Cervical)10.8
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against specific bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in inflammatory disorders.

Case Studies

Several case studies have explored the effects of this compound in laboratory settings:

  • In one study involving A/J strain mice, administration of methyl methanesulfonate resulted in significant tumor development, highlighting its carcinogenic potential when used at high doses .
  • Another investigation focused on its effects on human lymphocytes demonstrated that the compound induced DNA single-strand breaks and chromosomal aberrations, reinforcing its role as an alkylating agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's solubility influences its absorption rates in biological systems.
  • Distribution : It is rapidly distributed throughout the body and can cross the blood-brain barrier.
  • Metabolism : Following administration, it undergoes metabolic transformations that can affect its bioactivity.
  • Elimination : Renal clearance plays a significant role in eliminating metabolites from the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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